molecular formula C23H22N2O7 B7466545 [2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate

[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate

Cat. No. B7466545
M. Wt: 438.4 g/mol
InChI Key: NEALGWYHCGHNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate varies depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes and receptors. It has also been shown to modulate the immune system by activating specific immune cells and inhibiting others. In drug discovery, this compound has been shown to inhibit specific enzymes and receptors by binding to their active sites. In material science, this compound has been shown to act as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and modulate the immune system. In drug discovery, this compound has been shown to inhibit specific enzymes and receptors. In material science, this compound has been shown to act as a building block for the synthesis of new materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate in lab experiments include its ability to target specific cells and tissues, its high purity, and its ability to act as a building block for the synthesis of new materials with unique properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

The future directions for [2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate include further investigation of its potential as an anticancer agent, drug delivery system, and modulator of the immune system. It also includes the synthesis of new materials with unique properties using this compound as a building block. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in different applications.

Synthesis Methods

The synthesis of [2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been achieved through various methods, including the use of palladium-catalyzed coupling reactions, amide bond formation, and esterification reactions. One of the most commonly used methods for synthesizing this compound is the palladium-catalyzed coupling reaction between 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid and N-benzylglycine ethyl ester hydrochloride. This method has been shown to yield high purity and high yield of the desired product.

Scientific Research Applications

[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a modulator of the immune system. It has also been studied for its potential as a drug delivery system due to its ability to target specific cells and tissues. In drug discovery, this compound has been investigated for its ability to inhibit specific enzymes and receptors. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-29-19-11-16(17(12-20(19)30-2)25-22(27)18-9-6-10-31-18)23(28)32-14-21(26)24-13-15-7-4-3-5-8-15/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEALGWYHCGHNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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